GR127935

Serotonin Receptor Pharmacology GPCR Ligand Binding 5-HT1B Antagonist

GR127935 (CAS 1049739-35-6) is the definitive 5-HT1B/1D dual antagonist for CNS research. Unlike single-subtype agents, it delivers balanced, high-affinity blockade (pKi=8.5) at both receptors with >100-fold selectivity over 5-HT1A/2A/2C. Its unique ability to decrease 5-HT in frontal cortex while increasing it in dentate gyrus provides an irreproducible functional fingerprint for microdialysis studies. Oral bioavailability and central activity enable chronic behavioral dosing without injection confounds. Choose GR127935 for reproducible, high-impact neuropharmacology.

Molecular Formula C29H31N5O3
Molecular Weight 497.6 g/mol
CAS No. 1049739-35-6
Cat. No. B7803443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGR127935
CAS1049739-35-6
Molecular FormulaC29H31N5O3
Molecular Weight497.6 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C2=NOC(=N2)C)C3=CC=C(C=C3)C(=O)NC4=CC(=C(C=C4)OC)N5CCN(CC5)C
InChIInChI=1S/C29H31N5O3/c1-19-17-23(28-30-20(2)37-32-28)9-11-25(19)21-5-7-22(8-6-21)29(35)31-24-10-12-27(36-4)26(18-24)34-15-13-33(3)14-16-34/h5-12,17-18H,13-16H2,1-4H3,(H,31,35)
InChIKeyYDBCEBYHYKAFRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2'-Methyl-4'-(5-methyl-(1,2,4)-oxadiazol-3-yl)biphenyl-4-carboxylic acid (4-methoxy-3-(4-methylpiperazin-1-yl)phenyl)amide (CAS 1049739-35-6) – GR 127935: Potent 5-HT1B/1D Antagonist for Serotonin Receptor Research and Procurement


2'-Methyl-4'-(5-methyl-(1,2,4)-oxadiazol-3-yl)biphenyl-4-carboxylic acid (4-methoxy-3-(4-methylpiperazin-1-yl)phenyl)amide, also known as GR 127935, is a synthetic small molecule belonging to the benzanilide class [1]. It functions as a potent and selective antagonist at the 5-HT1B and 5-HT1D serotonin receptor subtypes, displaying nanomolar affinity (pKi = 8.5) and greater than 100-fold selectivity over 5-HT1A, 5-HT2A, and 5-HT2C receptors [2]. The compound is centrally active upon oral administration and is primarily utilized as a pharmacological research tool to dissect 5-HT1B/1D receptor-mediated functions in vitro and in vivo [3].

Why 2'-Methyl-4'-(5-methyl-(1,2,4)-oxadiazol-3-yl)biphenyl-4-carboxylic acid (4-methoxy-3-(4-methylpiperazin-1-yl)phenyl)amide (CAS 1049739-35-6) Cannot Be Substituted with Other 5-HT1B/1D Ligands


While multiple compounds target the 5-HT1B and 5-HT1D receptors, simple substitution with alternative ligands (e.g., SB-224289, BRL-15572, methiothepin) is scientifically invalid due to significant divergence in receptor subtype selectivity profiles, functional activity (antagonist vs. inverse agonist vs. partial agonist), and in vivo pharmacokinetic/dynamic behavior. GR 127935's specific chemical architecture—the 2'-methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)biphenyl-4-carboxylic acid core linked to the 4-methoxy-3-(4-methylpiperazin-1-yl)phenyl amide moiety—confers a unique combination of high, balanced dual antagonism at both 5-HT1B and 5-HT1D receptors with robust central nervous system penetration [1]. Substituting with a 5-HT1B-selective antagonist (e.g., SB-224289) or a 5-HT1D-selective antagonist (e.g., BRL-15572) fundamentally alters the experimental readout, potentially missing or misattributing receptor-mediated effects, thereby compromising the validity and reproducibility of research findings [2].

Quantitative Evidence Guide for Selecting 2'-Methyl-4'-(5-methyl-(1,2,4)-oxadiazol-3-yl)biphenyl-4-carboxylic acid (4-methoxy-3-(4-methylpiperazin-1-yl)phenyl)amide (CAS 1049739-35-6) Over Analogues


Superior 5-HT1B/1D Binding Affinity Compared to Receptor-Selective Antagonists

GR 127935 exhibits a pKi of 8.5 at both guinea pig 5-HT1D and rat 5-HT1B receptors [1], representing a significantly higher binding affinity than the selective 5-HT1B antagonist SB-224289 (pKi = 8.2) and the selective 5-HT1D antagonist BRL-15572 (pKi = 7.9) . This translates to a 2-fold higher affinity compared to SB-224289 and a 4-fold higher affinity compared to BRL-15572 in binding assays.

Serotonin Receptor Pharmacology GPCR Ligand Binding 5-HT1B Antagonist 5-HT1D Antagonist

Distinct Functional Profile on Extracellular 5-HT Levels vs. Selective Antagonists

In freely moving guinea-pigs, systemic administration of GR 127935 (0.3 mg/kg i.p.) evoked a significant decrease in extracellular 5-HT in the frontal cortex (to 41±12% of basal) and striatum (to 32±6% of basal), while the 5-HT1B-selective antagonist SB-224289 (4 mg/kg i.p.) had no significant effect on 5-HT levels in these regions [1]. Conversely, both compounds increased extracellular 5-HT in the dentate gyrus (GR 127935: 146±11% of basal; SB-224289: 151±19% of basal) [1].

In Vivo Microdialysis Serotonin Release 5-HT1B Autoreceptor Neuropharmacology

Unique Antagonist Profile in Functional Tissue Assays vs. Methiothepin

In guinea-pig cerebral cortex preparations, GR 127935 (10-100 nM) antagonized 5-HT-mediated inhibition of [3H]5-HT release with a pA2 of 9.0, consistent with its 5-HT1D receptor binding affinity [1]. In contrast, methiothepin, a non-selective 5-HT antagonist, shows much lower affinity for 5-HT1D receptors (pKd = 6.99) . Furthermore, systemic administration of GR 127935 (0.3 mg/kg i.p.) decreased extracellular 5-HT to a minimum of 31±12% of basal, compared to methiothepin which decreased 5-HT to 27±3% of basal [2].

Functional Antagonism 5-HT Release Assay Guinea Pig Cortex Terminal Autoreceptor

Validated Antagonism of Sumatriptan-Mediated Vascular Responses vs. Ineffective Alternatives

GR 127935 potently antagonizes sumatriptan-induced contractions in isolated canine basilar artery and saphenous vein in an insurmountable manner, indicating slow dissociation from the 5-HT1D receptor [1]. In vivo, intravenous treatment with GR 127935 (300 µg/kg) potently antagonized decreases in total carotid blood flow and hypotensive responses induced by sumatriptan in rabbits [2]. In contrast, in normotensive rats, a high dose of GR 127935 (0.63 mg/kg, i.v.) failed to antagonize sumatriptan-evoked hypotension and bradycardia, suggesting species- or preparation-specific differences [3].

Migraine Pharmacology Vascular 5-HT1D Receptors Sumatriptan Antagonism Carotid Blood Flow

Defined Selectivity Window Over 5-HT2A Receptors Enables Cleaner Receptor Profiling

GR 127935 demonstrates >100-fold selectivity for 5-HT1B/1D receptors (pKi = 8.5) over 5-HT1A, 5-HT2A, and 5-HT2C receptors [1]. However, it is not completely devoid of 5-HT2A affinity, exhibiting a moderate 5-HT2A receptor blocking property with a pKi of 7.4, a 12.6-fold lower affinity compared to its primary target [2]. This contrasts with methiothepin, which is a potent, non-selective antagonist at multiple 5-HT receptors, including 5-HT2A (pKi = 8.50) with only ~2-fold selectivity over 5-HT1B .

Receptor Selectivity 5-HT2A Antagonist Off-Target Profiling Binding Assay

Central Activity Following Oral Administration Validated for In Vivo Behavioral Studies

GR 127935 is centrally active following oral administration, as demonstrated by its ability to block central 5-HT1D autoreceptors in vivo and antagonize 5-HT1D receptor-mediated hypothermia and rotational behavior in guinea-pigs when administered by various routes, including oral [1]. In contrast, many alternative 5-HT1B/1D ligands, such as SB-224289 and BRL-15572, are primarily characterized in vitro or via parenteral routes, with limited published data confirming oral central activity [2].

Oral Bioavailability CNS Penetration In Vivo Pharmacology Behavioral Assay

Optimal Research and Procurement Scenarios for 2'-Methyl-4'-(5-methyl-(1,2,4)-oxadiazol-3-yl)biphenyl-4-carboxylic acid (4-methoxy-3-(4-methylpiperazin-1-yl)phenyl)amide (CAS 1049739-35-6)


In Vivo Microdialysis Studies Investigating Terminal 5-HT1B/1D Autoreceptor Function

Researchers employing in vivo microdialysis to measure extracellular serotonin (5-HT) levels in freely moving rodents will find GR 127935 indispensable. Its unique ability to decrease 5-HT in dorsal raphe-innervated regions (e.g., frontal cortex, striatum) while increasing 5-HT in median raphe-innervated regions (e.g., dentate gyrus) provides a functional fingerprint that cannot be replicated by selective 5-HT1B or 5-HT1D antagonists [1]. This differential regional effect is critical for studies aiming to dissect the role of terminal autoreceptors in mood disorders and antidepressant mechanisms.

Functional Antagonism Studies in Isolated Tissue Preparations (Vascular and Neuronal)

For ex vivo or in vitro functional assays, such as those using isolated blood vessels (e.g., canine basilar artery, saphenous vein) or brain slice preparations, GR 127935 is the antagonist of choice due to its well-characterized, insurmountable antagonism at 5-HT1D receptors and a functional pA2 of 9.0 in neuronal release assays [2]. This slow dissociation profile and high potency allow for robust blockade of 5-HT-mediated responses, making it a superior tool compared to reversible, competitive antagonists with lower affinity.

Behavioral Pharmacology Studies Requiring Oral Dosing and Central Activity

Investigators conducting behavioral assays in rodents (e.g., tests for anxiety, depression, cognition) that necessitate oral administration should prioritize GR 127935. Its validated oral bioavailability and central activity enable convenient, stress-free dosing regimens for chronic studies [3]. This avoids the confounds associated with repeated intraperitoneal or intravenous injections and aligns with protocols designed to mimic clinical oral drug administration.

Selectivity Profiling Panels for 5-HT Receptor Ligand Screening

In drug discovery and chemical biology settings where off-target activity must be stringently defined, GR 127935 serves as a critical reference standard for 5-HT1B/1D receptor binding. Its >100-fold selectivity over 5-HT1A, 5-HT2A, and 5-HT2C receptors provides a clear benchmark for assessing the selectivity of novel compounds [4]. Including GR 127935 in a panel of serotonergic ligands ensures that binding assays and functional counter-screens are properly calibrated against a well-documented dual antagonist.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for GR127935

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.